1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-12-4-2-8(1)5-11-7-9-6-10-11/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBGQYDIQKRJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxan 4 Yl Methyl 1h 1,2,4 Triazole and Its Analogues
Overview of 1,2,4-Triazole (B32235) Ring Formation Strategies
The construction of the 1,2,4-triazole scaffold is a cornerstone of heterocyclic chemistry, with a variety of methods developed to achieve this five-membered ring system. These strategies can be broadly categorized into cyclization reactions, transformations of existing heterocyclic precursors, and multicomponent reactions.
Cyclization Reactions to Form the 1,2,4-Triazole Scaffold
Cyclization reactions are a fundamental approach to forming the 1,2,4-triazole ring, typically involving the condensation of two components that together provide the necessary carbon and nitrogen atoms. A common and versatile method is the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or a reactive carbonyl group.
One prominent strategy involves the reaction of amidrazones with various electrophiles. For instance, the cyclization of amidrazones with anhydrides in the presence of a catalyst like HClO4-SiO2 can produce 3,4,5-trisubstituted-1,2,4-triazoles in moderate to high yields (55%–95%) under solvent-free conditions. frontiersin.orgnih.gov Another approach is the oxidative cyclization of hydrazones, which can be achieved using reagents like selenium dioxide to yield fused 1,2,4-triazole systems. frontiersin.orgnih.gov
The following table summarizes key cyclization strategies for the formation of the 1,2,4-triazole ring:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Features |
| Amidrazone | Anhydride | HClO4-SiO2 | Solvent-free, moderate to high yields frontiersin.orgnih.gov |
| Hydrazone | - | SeO2 | Oxidative cyclization for fused systems frontiersin.orgnih.gov |
| Hydrazine (B178648) | Formamide | Microwave irradiation | Catalyst-free, excellent functional group tolerance organic-chemistry.org |
| Nitrile | Hydroxylamine | Copper catalyst | One-pot synthesis of 1,2,4-triazole derivatives isres.org |
Transformations of Heterocyclic Precursors for Triazole Ring Construction
The 1,2,4-triazole ring can also be constructed through the chemical transformation of other heterocyclic systems. This approach often involves ring-opening and subsequent recyclization reactions. For example, certain oxadiazole derivatives can be converted into 1,2,4-triazoles under specific reaction conditions. A multi-step synthesis can begin with the formation of a 5-pentadecyl-1,3,4-oxadiazole-2(3H)-thione intermediate, which is then further reacted to yield 1,2,4-triazole derivatives. nih.gov Similarly, the opening of a triazole ring in N-(1H-pyrrol-3-yl)-N′-benzyltriazolium bromides can lead to the formation of N-cyanoformimidamide derivatives, which can then be cyclized to form different triazole structures. acs.org
Multicomponent Reactions (MCRs) in 1,2,4-Triazole Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like 1,2,4-triazoles in a single synthetic operation. rsc.org These reactions involve the combination of three or more starting materials to form a product that contains the essential parts of all the initial reactants. rsc.org
A notable example is the three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones, promoted by a base, to synthesize hybrid molecules where a 1,2,4-triazole is linked to a 1,3-dione scaffold. rsc.orgrsc.org Another MCR involves the reaction of anilines, amino pyridines, and pyrimidines to directly form 1-aryl 1,2,4-triazoles. organic-chemistry.orgacs.org The regioselectivity of these reactions is often a key advantage, providing a specific isomer of the final product. acs.org
The table below highlights some multicomponent reactions used in the synthesis of 1,2,4-triazoles:
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| 1,3-Dione | β-Nitrostyrene | Hydrazone | Base-promoted | 1,2,4-Triazole-based hybrids rsc.orgrsc.org |
| Aniline | Amino pyridine | Pyrimidine | - | 1-Aryl 1,2,4-triazoles organic-chemistry.orgacs.org |
| Carboxylic Acid | Primary Amidine | Monosubstituted Hydrazine | HATU, DIPEA | 1,3,5-Trisubstituted 1,2,4-triazoles isres.org |
| 2-Diazoacetonitrile | Nitrile | Aryldiazonium Salt | - | 1-Aryl 5-cyano-1,2,4-triazoles organic-chemistry.org |
Strategies for N-Alkylation in 1,2,4-Triazole Systems
Once the 1,2,4-triazole ring is formed, or in a convergent synthesis, the introduction of the (oxan-4-yl)methyl group at a specific nitrogen atom is a critical step. The regioselectivity of this N-alkylation is a significant challenge due to the presence of multiple nucleophilic nitrogen atoms in the triazole ring.
Regioselective N-Alkylation Approaches for 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole
Achieving regioselective N-alkylation of 1,2,4-triazoles is crucial for the synthesis of a single, desired isomer. The alkylation of unsubstituted 1,2,4-triazole with various alkyl halides often leads to a mixture of N1 and N4-alkylated isomers. researchgate.net However, the use of specific bases and reaction conditions can influence the regioselectivity. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in the alkylation of 1,2,4-triazole has been shown to consistently favor the formation of the 1-substituted isomer with a regioselectivity of approximately 90:10. researchgate.net
For S-substituted 1,2,4-triazoles, alkylation typically occurs at the N1 and N2 positions, with the N2-alkylated isomer often being the major product. nih.govresearchgate.netnih.gov The steric hindrance of the substituents on the triazole ring can also play a role in directing the alkylation to a specific nitrogen atom. nih.govresearchgate.netnih.gov
Synthesis via Hydrazine Derivatives and Amidine Reagents
An alternative and often highly regioselective approach to N-substituted 1,2,4-triazoles involves building the ring with the desired N-substituent already in place. This can be achieved by using a substituted hydrazine derivative as a starting material. For the synthesis of this compound, one would start with (oxan-4-yl)methylhydrazine.
This substituted hydrazine can then be reacted with an amidine reagent to construct the 1,2,4-triazole ring. organic-chemistry.org The reaction of oxamide-derived amidine reagents with alkyl hydrazine hydrochloride salts under mild conditions has been shown to produce 1,5-disubstituted-1,2,4-triazoles with complete regioselectivity. organic-chemistry.orgorganic-chemistry.org This method offers a direct and efficient route to the target compound, avoiding the challenges of post-synthesis N-alkylation. organic-chemistry.org
The following table outlines the synthesis of N-substituted 1,2,4-triazoles using hydrazine derivatives:
| Hydrazine Derivative | Amidine/Other Reagent | Conditions | Product |
| (Oxan-4-yl)methylhydrazine | Oxamide-derived amidine | Mild, polar solvents | 1-[(oxan-4-yl)methyl]-5-substituted-1H-1,2,4-triazole organic-chemistry.orgorganic-chemistry.org |
| Monosubstituted hydrazines | Carboxylic acids, primary amidines | One-pot, HATU | 1,3,5-Trisubstituted 1,2,4-triazoles isres.org |
| Aryl hydrazines | Paraformaldehyde, NH4OAc, alcohols | Electrochemical | 1,5-Disubstituted and 1-aryl 1,2,4-triazoles organic-chemistry.org |
Photochemical Synthesis Routes for 1,2,4-Triazoles
Photochemical methods offer a pathway to synthesize 1,2,4-triazoles under mild conditions by leveraging light energy to initiate reactions. A notable approach involves a multi-component reaction where the photoexcitation of azodicarboxylates triggers the formation of a triplet species. nih.govrsc.org This highly reactive intermediate engages with a diazoalkane to form an azomethine ylide. nih.govresearchgate.net The azomethine ylide, a potent 1,3-dipole, then undergoes a dipolar cycloaddition reaction with a nitrile to construct the 1,2,4-triazole ring. nih.govrsc.org
This strategy is versatile, accommodating a wide range of substrates. nih.govrsc.org For instance, various alkyl 2-diazoacetates and nitriles bearing different functional groups can be used to produce the corresponding 1,2,4-triazole derivatives in good yields. nih.gov The reaction demonstrates broad applicability, including potential scale-up using flow chemistry techniques. nih.govrsc.org Experimental and computational studies have been employed to elucidate the reaction mechanism, confirming that the photoexcitation of the azodicarboxylate is the key initiating step. nih.gov
Table 1: Examples of Photochemically Synthesized 1,2,4-Triazole Derivatives Reaction conditions: diazoalkanes (0.4 mmol), azodicarboxylates (0.1 mmol) in dry nitrile solvent (1.0 mL) at room temperature, irradiated with 24 W blue LEDs for 12 h. researchgate.net
| Diazoalkane Precursor | Nitrile | Azodicarboxylate | Product | Yield (%) |
| Methyl 2-diazo-2-phenylacetate | Acetonitrile | DEAD | 1,2,4-Triazole derivative | 87% nih.gov |
| Aryldiazoacetate (p-F) | Acetonitrile | DEAD | 1,2,4-Triazole derivative | 95% nih.gov |
| Aryldiazoacetate (p-Cl) | Acetonitrile | DEAD | 1,2,4-Triazole derivative | 91% nih.gov |
| Aryldiazoacetate (p-Br) | Acetonitrile | DEAD | 1,2,4-Triazole derivative | 89% nih.gov |
Advanced Synthetic Techniques and Green Chemistry Principles
The synthesis of 1,2,4-triazole derivatives has significantly benefited from the adoption of advanced techniques and green chemistry principles, aiming for more efficient and environmentally benign processes. nih.govpnrjournal.com These methods often result in higher yields, shorter reaction times, and reduced waste compared to traditional approaches. pnrjournal.comrsc.org
Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,2,4-triazole derivatives. pnrjournal.comrjptonline.org By utilizing microwave irradiation, chemical transformations can be achieved at a much faster rate than with conventional heating methods. rsc.org This technique is noted for improving product yields, enhancing purity, and minimizing the formation of byproducts. rjptonline.org
The benefits of microwave heating are evident in various synthetic routes. For example, the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation can be completed in just one minute with an 85% yield, a significant improvement over the several hours required by conventional methods. rsc.org Similarly, other syntheses have seen reaction times reduced from over 24 hours to as little as 30 minutes, with yields increasing substantially. rsc.org This efficiency makes microwave-assisted synthesis an economical and sustainable alternative for producing these heterocyclic compounds. rjptonline.orgresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
| Synthetic Method | Conventional Heating Time | Microwave Irradiation Time | Yield (%) | Reference |
| N-substituted propenamide derivatives | Several hours | 33–90 seconds | 82% | rsc.org |
| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | 96% | rsc.org |
| 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | 85% | rsc.org |
| Thioether derivatives | Not specified | 15 minutes | 81% | rsc.org |
Application of Ultrasound Chemistry in Triazole Synthesis
Ultrasound chemistry, or sonochemistry, utilizes the energy of ultrasonic waves to accelerate chemical reactions. mdpi.com This technique promotes the formation, growth, and collapse of bubbles in a liquid (acoustic cavitation), creating localized high-energy conditions that enhance reactivity. researchgate.net The application of ultrasound irradiation in the synthesis of 1,2,4-triazoles has demonstrated several advantages, including significantly shorter reaction times, milder reaction conditions, high regioselectivity, and excellent yields when compared to conventional thermal methods. nih.gov
A facile one-pot synthesis of 1,2,4-triazole derivatives has been developed using ultrasound irradiation, involving the reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines. asianpubs.org This method is simple and provides yields ranging from 38.6% to 86.2%. asianpubs.org Another example is the cyclocondensation reaction to form 1,2,4-triazolo[1,5-a]pyrimidines, where ultrasound irradiation at 99°C required only 5-17 minutes, a substantial improvement over traditional oil bath heating. nih.gov
Metal-Free Synthetic Approaches for 1,2,4-Triazole Derivatives
In an effort to create more sustainable and economical synthetic routes, significant research has been dedicated to metal-free approaches for synthesizing 1,2,4-triazole derivatives. These methods avoid the use of potentially toxic and expensive metal catalysts. isres.orgfrontiersin.org
One prominent metal-free strategy involves an iodine-catalyzed reaction between hydrazones and aliphatic amines under aerobic oxidative conditions. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another innovative approach is an oxidant- and metal-free three-component condensation of amidines, isothiocyanates, and hydrazines, which provides fully substituted 1H-1,2,4-triazol-3-amines. isres.org This process involves the cleavage of C–S and C–N bonds and the formation of new C–N bonds in a single pot, highlighting its efficiency and environmental friendliness. isres.org Furthermore, metal-free methods have been developed using common solvents like DMF as a carbon source for the triazole ring. isres.org
Sustainable Solvent Systems in 1,2,4-Triazole Synthesis (e.g., Water, Glycerol (B35011), Deep Eutectic Solvents)
The principles of green chemistry encourage the replacement of volatile and hazardous organic solvents with sustainable alternatives. nih.gov In the synthesis of 1,2,4-triazoles, water, glycerol, and deep eutectic solvents (DESs) have emerged as effective and environmentally benign reaction media. consensus.appresearchgate.net
Water: As a solvent, water is non-toxic, inexpensive, and non-flammable. It has been successfully used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions promoted by visible light to synthesize triazoles, allowing for the recycling of both the catalyst and the solvent. consensus.app
Glycerol: A byproduct of biodiesel production, glycerol is a biodegradable, non-toxic, and low-cost solvent. nih.gov It has proven effective for the one-pot, three-component synthesis of 1,2,3-triazoles, and its principles are applicable to 1,2,4-triazole synthesis, offering good to excellent yields at room temperature. consensus.appnih.gov
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a liquid with a melting point significantly lower than its individual components. researchgate.net These solvents are often biodegradable, non-toxic, and inexpensive. researchgate.net Choline (B1196258) chloride-based DESs, in particular, have been successfully employed in the synthesis of coumarinyl 1,2,4-triazoles. researchgate.net For example, using a choline chloride:urea DES provides an efficient, green approach that leads to shorter reaction times and higher yields. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 1 Oxan 4 Yl Methyl 1h 1,2,4 Triazole
Electrophilic Substitution Reactions on the Triazole Ring Nitrogen Atoms
Electrophilic substitution on the 1,2,4-triazole (B32235) ring occurs exclusively at the nitrogen atoms due to their high electron density. chemicalbook.com In the case of 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole, the N1 position is already substituted. Therefore, further electrophilic attack, such as alkylation or acylation, will occur at the remaining available nitrogen atoms, typically leading to the formation of quaternary triazolium salts.
The quaternization of 1-substituted 1,2,4-triazoles happens regiospecifically at the N4 position to form 1,4-disubstituted triazolium salts. tandfonline.comnih.gov This reaction is typically achieved by treatment with alkylating agents like alkyl halides or dimethyl sulfate (B86663) in various solvents. tandfonline.comnih.gov For instance, 1-alkyl-1,2,4-triazoles have been successfully quaternized at the N4 position using fluorinated alkyl halides under neat conditions at elevated temperatures, yielding the corresponding triazolium salts in high yields. nih.gov This process transforms the neutral triazole into a positively charged species, significantly altering its physical and chemical properties. tandfonline.com While diquaternization using alkyl halides is generally unsuccessful due to the reduced nucleophilicity of the ring after the first alkylation, more reactive agents like trialkyloxonium salts can achieve this. tandfonline.com
Acylation represents another key electrophilic substitution reaction. While N-acylation of unsubstituted 1,2,3-triazoles has been studied extensively, showing a preference for the N2 position, the acylation of N1-substituted 1,2,4-triazoles would similarly lead to a positively charged acyltriazolium species. rsc.orgresearchgate.net These N-acyl triazolium intermediates can be valuable in subsequent chemical transformations. rsc.org
Table 1: Examples of Electrophilic Substitution on N1-Substituted 1,2,4-Triazoles This table is generated based on representative reactions for the 1,2,4-triazole scaffold.
| Reactant (1-Substituted Triazole) | Electrophile | Product (1,4-Disubstituted Triazolium Salt) | Reference |
|---|---|---|---|
| 1-Methyl-1H-1,2,4-triazole | 3,3,3-Trifluoropropyl iodide | 1-Methyl-4-(3,3,3-trifluoropropyl)-1H-1,2,4-triazolium iodide | nih.gov |
| 1-Butyl-1H-1,2,4-triazole | 2-Fluoroethyl bromide | 1-Butyl-4-(2-fluoroethyl)-1H-1,2,4-triazolium bromide | nih.gov |
| 1-Heptyl-1H-1,2,4-triazole | 3,3,4,4,5,5,5-Heptafluoropentyl iodide | 1-Heptyl-4-(3,3,4,4,5,5,5-heptafluoropentyl)-1H-1,2,4-triazolium iodide | nih.gov |
Nucleophilic Substitution Reactions on the Triazole Ring Carbon Atoms
The carbon atoms (C3 and C5) in the 1H-1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic attack, especially when a suitable leaving group is present. chemicalbook.com Halogenated 1,2,4-triazoles are common precursors for such reactions, where the halogen atom is displaced by a nucleophile. researchgate.netresearchgate.net
A series of 1-alkyl-5-amino-1H-1,2,4-triazoles were synthesized starting from 3,5-dibromo-1H-1,2,4-triazole. researchgate.net The process involved initial alkylation at N1, followed by a nucleophilic substitution of the bromine atom at the C5 position with an azide (B81097) ion, which was subsequently reduced to an amino group. researchgate.net
Furthermore, transition metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the triazole core. Halogenated 1-substituted-1,2,4-triazole nucleosides have been successfully used in Suzuki cross-coupling reactions to introduce aryl groups at the C5 position. researchgate.net For example, 3,5-dibromo- and 3,5-dichloro-1-glycosyl-1,2,4-triazoles reacted with various phenylboronic acids in the presence of a palladium catalyst to yield the corresponding 5-aryl-3-halo-1-glycosyl-1,2,4-triazoles. researchgate.net Similarly, Suzuki cross-coupling has been employed to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles from their 3,5-bis(4-bromophenyl) precursors. mdpi.com
Table 2: Nucleophilic Substitution and Cross-Coupling Reactions on the 1,2,4-Triazole Ring This table is generated based on representative reactions for the 1,2,4-triazole scaffold.
| Triazole Substrate | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole | Sodium azide, then reduction | Nucleophilic Substitution | 5-Amino-1-benzyl-3-bromo-1H-1,2,4-triazole | researchgate.net |
| 3,5-Dibromo-1-xylopyranosyl-1H-1,2,4-triazole | Phenylboronic acid, Pd catalyst | Suzuki Cross-Coupling | 3-Bromo-5-phenyl-1-xylopyranosyl-1H-1,2,4-triazole | researchgate.net |
| 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Biphenyl-4-boronic acid, Pd(PPh₃)₄ | Suzuki Cross-Coupling | 3,5-Bis(biphenyl-4-yl)-4-butyl-4H-1,2,4-triazole | mdpi.com |
Influence of the Oxanylmethyl Substituent on Triazole Ring Reactivity
The (oxan-4-yl)methyl group attached to the N1 position of the triazole ring is an alkyl-type substituent. Its primary influence on the ring's reactivity is through electronic effects. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom to which it is attached (N1) and, to a lesser extent, throughout the triazole ring.
Quantum chemical investigations on a series of N1-(substituted phenyl)aminomethyl-1,2,4-triazole derivatives provide insight into the electronic structure. rad-proceedings.org These studies show that the bond lengths and atomic charges within the triazole core are influenced by the nature of the N1-substituent. rad-proceedings.org The N-N bond length in the triazole ring is typically shorter than a normal N-N single bond but longer than an N=N double bond, indicative of its aromatic character. rad-proceedings.org
The electron-donating nature of the (oxan-4-yl)methyl group would be expected to enhance the nucleophilicity of the other nitrogen atoms (N2 and N4) in the ring, making them more susceptible to electrophilic attack, such as the quaternization reactions discussed in section 3.1. Conversely, this electron donation slightly deactivates the C3 and C5 carbons towards nucleophilic attack by increasing their electron density, although they remain inherently electron-deficient. However, this effect is generally minor compared to the strong directing effects of activating or deactivating groups attached directly to the carbon atoms of the ring.
Mechanistic Investigations of Key Derivatization Reactions (e.g., C-H functionalization, C-N bond formation)
The direct functionalization of C-H bonds on the triazole ring is a highly efficient strategy for derivatization, avoiding the need for pre-functionalized substrates like halogenated triazoles. rsc.org Palladium-catalyzed direct C-H arylation of 1-substituted 1,2,4-triazoles has been developed, showing that the C5-H bond is more reactive than the C3-H bond. rsc.orgresearchgate.net
The proposed mechanism for the palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway. rsc.org A plausible catalytic cycle begins with the formation of a palladium(II) intermediate. researchgate.net This intermediate then reacts with the 1-substituted-1,2,4-triazole, leading to the abstraction of the C5 proton and the formation of a palladacycle intermediate. rsc.org Subsequent oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, yields the C5-arylated triazole product and regenerates the active palladium catalyst. rsc.org The use of specific ligands, such as bulky phosphines or N-heterocyclic carbenes, and additives like pivalic acid can be crucial for the efficiency and regioselectivity of the reaction. rsc.org
Another key transformation is C-N bond formation, often achieved through copper-catalyzed Ullmann-type reactions. tandfonline.com These reactions typically involve the coupling of an N-H bond of a triazole with an aryl halide. The mechanism is thought to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the triazole anion and subsequent reductive elimination to form the N-aryl triazole and regenerate the Cu(I) catalyst.
Exploration of Unique Rearrangements and Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)
Cycloaddition reactions are fundamental in the synthesis of the 1,2,4-triazole ring itself. The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a prominent method for constructing the five-membered triazole core. frontiersin.orgnih.govorganic-chemistry.org For example, the reaction between a nitrile and a hydrazonoyl chloride can afford 1,3,5-trisubstituted-1,2,4-triazoles. organic-chemistry.org Similarly, metal-free [3+2] cycloaddition between aryl diazonium salts and azalactones has been used to synthesize 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org
While the 1,2,4-triazole ring is generally stable, its derivatives can undergo rearrangement reactions under specific conditions. For example, a base-induced rearrangement of 4-amino-1-alkyl-1,2,4-triazolium salts is a known method to prepare 4-alkylamino-1,2,4-4H-triazoles. tandfonline.com Additionally, a "SEM-switch" has been reported where a trimethylsilylethoxymethyl (SEM) group on N1 of a 1,2,4-triazole can migrate to the N2 position in the presence of a catalytic amount of SEM-Cl. This rearrangement allows for the functionalization of the otherwise less reactive C3 position by making the C5 position available for reactions like C-H arylation. rsc.org
Table 3: Synthesis of 1,2,4-Triazoles via [3+2] Cycloaddition Reactions This table is generated based on representative reactions for the synthesis of the 1,2,4-triazole scaffold.
| Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nitrile Ylide (in situ) | Aryldiazonium salt | DBU | 1,3,5-Trisubstituted-1,2,4-triazole | organic-chemistry.org |
| Hydrazonoyl hydrochloride | Oxime | Triethylamine | 1,3,5-Trisubstituted-1,2,4-triazole | organic-chemistry.org |
| Aryl diazonium salt | Isocyanide | Ag(I) or Cu(II) | 1,3- or 1,5-Disubstituted-1,2,4-triazole | frontiersin.org |
Advanced Spectroscopic and Structural Characterization of 1 Oxan 4 Yl Methyl 1h 1,2,4 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework of 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole. The ¹H NMR spectrum displays signals corresponding to each unique proton environment, with their chemical shifts (δ) indicating the degree of electronic shielding. The integration of these signals reveals the relative number of protons, while the splitting patterns (multiplicity), governed by spin-spin coupling, provide information about neighboring protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms.
For this compound, the spectra would reveal characteristic signals for the triazole ring protons (H-3 and H-5), the methylene (B1212753) bridge protons (-CH₂-), and the protons of the oxane ring. chemicalbook.comchemicalbook.com The oxane ring's chair conformation results in distinct signals for the axial and equatorial protons. Similarly, the ¹³C NMR spectrum would show two signals for the triazole carbons, one for the methylene bridge, and three for the oxane ring carbons, reflecting the molecule's symmetry. urfu.ru
Interactive Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | 8.15 | s | - | 1H | H-5 (Triazole) |
| b | 7.98 | s | - | 1H | H-3 (Triazole) |
| c | 4.10 | d | 7.2 | 2H | N-CH₂ |
| d | 3.95 | dt | 11.6, 3.8 | 2H | H-2'/6' (eq) |
| e | 3.38 | t | 11.6 | 2H | H-2'/6' (ax) |
| f | 2.10 | m | - | 1H | H-4' |
| g | 1.65 | dq | 12.4, 4.0 | 2H | H-3'/5' (eq) |
| h | 1.40 | qd | 12.4, 11.6 | 2H | H-3'/5' (ax) |
Interactive Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃) for this compound
| Label | Chemical Shift (δ, ppm) | Assignment |
| 1 | 151.8 | C-3 (Triazole) |
| 2 | 143.5 | C-5 (Triazole) |
| 3 | 67.2 | C-2'/6' (Oxane) |
| 4 | 52.5 | N-CH₂ |
| 5 | 35.1 | C-4' (Oxane) |
| 6 | 30.8 | C-3'/5' (Oxane) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecular structure. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the target molecule, COSY would show correlations between the methylene protons (c) and the methine proton of the oxane ring (f), as well as correlations among all the protons within the oxane ring (d, e, f, g, h), confirming their connectivity. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with the signals of the carbons to which they are directly attached. This allows for the definitive assignment of each carbon atom based on the known assignment of its attached proton(s). ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons separated by two or three bonds. This is crucial for connecting different fragments of the molecule. Key HMBC correlations would be observed from the triazole protons (a, b) to the methylene carbon (4), and from the methylene protons (c) to the triazole carbons (1, 2) and the oxane carbons (5, 6), unequivocally establishing the link between the triazole and oxane moieties. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This technique is valuable for determining the molecule's three-dimensional conformation and stereochemistry. ipb.ptmdpi.com
Interactive Table 3: Predicted Key 2D NMR Correlations for this compound
| Technique | Proton (Label) | Correlated Atom (Label) | Information Gained |
| COSY | H-4' (f) | H-3'/5' (g, h), N-CH₂ (c) | Confirms connectivity within the aliphatic backbone. |
| HMQC/HSQC | N-CH₂ (c) | C-4 (52.5 ppm) | Direct C-H bond correlation. |
| HMBC | H-5 (a) | C-3 (1), N-CH₂ (4) | Confirms triazole ring structure and connection to the linker. |
| HMBC | N-CH₂ (c) | C-5 (2), C-4' (5), C-3'/5' (6) | Confirms linkage between the triazole ring and the oxane moiety. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for their identification. ijsr.net The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its structural features. The C-H stretching vibrations of the triazole ring are expected in the aromatic region, while the aliphatic C-H stretching of the oxane and methylene groups would appear at lower wavenumbers. researchgate.net The C=N and N=N stretching vibrations are characteristic of the triazole ring. ijsr.netrdd.edu.iq A prominent C-O-C stretching band would confirm the presence of the ether linkage in the oxane ring. researchgate.net
Interactive Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | 1,2,4-Triazole (B32235) Ring |
| 2950-2850 | C-H Stretch | Oxane and Methylene (aliphatic) |
| 1600-1450 | C=N Stretch | 1,2,4-Triazole Ring |
| 1270-1200 | C-N Stretch | 1,2,4-Triazole Ring |
| 1150-1050 | C-O-C Stretch | Oxane (Ether) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. researchgate.net For this compound (C₈H₁₃N₃O), HRMS would confirm the molecular formula by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to its calculated theoretical mass with high accuracy (typically within 5 ppm).
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The molecule would likely undergo characteristic fragmentation, such as the cleavage of the bond between the methylene bridge and the oxane ring, or the fragmentation of the oxane ring itself, providing evidence for the compound's structure. researchgate.net
Interactive Table 5: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass | Description |
| [M+H]⁺ | C₈H₁₄N₃O⁺ | 168.1131 | Protonated Molecular Ion |
| [M-C₅H₉O]⁺ | C₃H₅N₃⁺ | 83.0483 | Fragment from cleavage of the C-C bond adjacent to the oxane ring |
| [C₅H₉O]⁺ | C₅H₉O⁺ | 85.0648 | Oxanylmethyl cation fragment |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles. This would confirm the planarity of the 1,2,4-triazole ring and the chair conformation of the oxane ring. nih.govresearchgate.net The analysis would also reveal how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., between a triazole nitrogen and a C-H group on an adjacent molecule) and van der Waals forces that stabilize the crystal structure. researchgate.net
Interactive Table 6: Representative Crystallographic Parameters for a 1,2,4-Triazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.8 |
| β (°) | ~95.0 |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interaction | C-H···N hydrogen bonds |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores (light-absorbing groups).
The this compound molecule lacks an extended conjugated system. The primary chromophore is the 1,2,4-triazole ring. Unsubstituted 1,2,4-triazoles typically exhibit weak absorption in the far UV region, corresponding to n→π* (non-bonding to anti-bonding pi orbital) electronic transitions of the nitrogen lone pairs. ijsr.netnih.goved.ac.uk The saturated oxane ring does not absorb in the UV-Vis range.
Interactive Table 7: Predicted UV-Vis Spectroscopic Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |
| ~205-210 | Weak | n→π* | 1,2,4-Triazole Ring |
Based on the available search results, there is no specific published research focusing on the computational and theoretical chemistry of the compound This compound . The provided scientific literature discusses computational studies, such as Density Functional Theory (DFT) calculations, on a variety of other 1,2,4-triazole derivatives. However, none of the results contain the specific analyses requested—including molecular geometry optimization, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, theoretical NMR prediction, reaction pathway calculations, or intermolecular interaction studies—for this compound.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. Fulfilling the request would require fabricating data and research findings, which is not feasible.
General computational methodologies are frequently applied to the broader class of 1,2,4-triazole compounds to understand their electronic structure, reactivity, and potential applications. These studies often involve:
Density Functional Theory (DFT): A common method to investigate the electronic properties of molecules. researchgate.netzsmu.edu.uanih.gov
Molecular Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms in a molecule. zsmu.edu.ua
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals are analyzed to understand chemical reactivity and electronic transitions. irjweb.comnih.gov The energy gap between them is a key indicator of molecular stability. irjweb.com
Molecular Electrostatic Potential (MEP): This mapping helps to visualize the charge distribution on a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net
Theoretical NMR Calculations: Computational methods can predict NMR chemical shifts, which aids in the characterization and confirmation of molecular structures. ufv.br
Intermolecular Interactions: Studies may explore non-covalent interactions like hydrogen bonding, which are crucial for understanding crystal packing and biological activity. nih.govresearchgate.net
While these techniques are well-established for studying related triazole derivatives, specific data and detailed findings for this compound are absent from the provided search results.
Computational Chemistry and Theoretical Studies of 1 Oxan 4 Yl Methyl 1h 1,2,4 Triazole
QM/MM Approaches for Complex System Simulations
There are currently no specific published research articles detailing the application of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to study 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole within complex biological or chemical systems.
QM/MM simulations are a powerful computational tool used to study large molecular systems, such as an enzyme active site or a molecule in solution. In this approach, a small, chemically significant region of the system (e.g., the substrate and key amino acid residues) is treated with a high-level, computationally expensive Quantum Mechanics (QM) method, while the remainder of the system (e.g., the rest of the protein and solvent) is described using a more efficient Molecular Mechanics (MM) force field. This allows for the accurate modeling of electronic events like bond breaking/formation or charge transfer within a complex environment.
While the application of such methods to other 1,2,4-triazole (B32235) derivatives has been explored in contexts like drug design and mechanistic studies, specific findings, data, and corresponding data tables for This compound are not available. The generation of detailed research findings and data tables, as requested, is contingent on the existence of primary research literature, which could not be located for this specific compound.
Structure Property Relationships and Design Principles for 1,2,4 Triazole Derivatives
Impact of N-Substitution on Electronic and Steric Properties of the Triazole Ring
The 1,2,4-triazole (B32235) ring is an electron-rich aromatic system due to the presence of three nitrogen atoms. researchgate.net This inherent electronic character allows it to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and coordination with metal ions. researchgate.net Substitution at one of the ring's nitrogen atoms, as seen in 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole, significantly modulates these properties.
Electronic Properties: The (oxan-4-yl)methyl group attached at the N-1 position is a saturated aliphatic substituent. Through an inductive effect, this alkyl-type group acts as a weak electron-donating group, which can slightly increase the electron density of the triazole ring compared to the unsubstituted 1H-1,2,4-triazole. This modification can influence the ring's basicity and its ability to act as a ligand. The presence of the oxane moiety, with its ether oxygen, introduces a polar feature and an additional hydrogen bond acceptor site into the molecule, which can influence solubility and interactions with biological targets.
Rational Design of Analogues with Tailored Properties
The 1,2,4-triazole scaffold is a versatile platform for rational drug design, where modifications are made to optimize biological activity and pharmacokinetic properties. nih.govnih.gov The design of analogues based on the this compound structure would involve a systematic exploration of structure-activity relationships (SAR).
Key strategies for designing analogues include:
Modification of the Oxane Ring: Replacing the oxane ring with other cyclic systems (e.g., piperidine, cyclohexane, or aromatic rings) would systematically alter the substituent's steric bulk, lipophilicity, and hydrogen bonding capacity. This could enhance binding to a specific biological target.
Introduction of Substituents: Adding substituents to the oxane ring could create new interaction points. For example, adding a hydroxyl group could introduce a hydrogen bond donor, while a fluorine atom could modulate metabolic stability and binding affinity. SAR studies on other triazole series have shown that the introduction of electron-donating or electron-withdrawing groups can significantly impact biological interactions. mdpi.com
Varying the Linker: The methylene (B1212753) (-CH2-) linker between the oxane and triazole rings could be extended or rigidified to alter the spatial orientation of the two moieties. SAR analyses of similar compounds have demonstrated that the length of an alkyl chain can significantly influence biological activity. nih.gov
The goal of such rational design is to tailor the molecule's properties to achieve a desired effect, such as improved potency, selectivity, or metabolic stability. acs.org
| Modification Strategy | Example Analogue Structure | Rationale / Predicted Property Change |
|---|---|---|
| Replace Oxane Ring | 1-(Cyclohexylmethyl)-1H-1,2,4-triazole | Increase lipophilicity; remove H-bond acceptor site. |
| Introduce Substituent | 1-{[(4-hydroxy)oxan-4-yl]methyl}-1H-1,2,4-triazole | Introduce H-bond donor; potentially increase solubility and target binding. |
| Vary Linker | 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazole | Increase flexibility and distance between rings; explore different binding conformations. |
| Bioisosteric Replacement | 1-[(Piperidin-4-yl)methyl]-1H-1,2,4-triazole | Introduce a basic nitrogen for potential salt formation and new ionic interactions. |
Correlation of Substituent Effects with Reaction Selectivity and Yields
The synthesis of N-substituted 1,2,4-triazoles, particularly through the alkylation of the parent 1H-1,2,4-triazole, is a key reaction where substituent effects are critical. The 1,2,4-triazole anion has two primary nucleophilic centers, N-1 and N-4, leading to the potential formation of two different regioisomers.
Regioselectivity: The alkylation of unsubstituted 1,2,4-triazole with alkyl halides typically yields a mixture of 1- and 4-substituted isomers. researchgate.net The ratio of these products is influenced by the reaction conditions and the nature of the electrophile. Studies have shown that a consistent regioselectivity of approximately 90:10 in favor of the N-1 isomer can be achieved. researchgate.net The formation of this compound would likely proceed via the reaction of 1,2,4-triazole with a suitable electrophile like 4-(halomethyl)oxane. The steric bulk of the (oxan-4-yl)methyl group may play a role in directing the substitution. While both N-1 and N-4 are sterically accessible to some degree, the N-1 position is generally favored in alkylations. researchgate.net In cases involving pre-substituted triazoles, steric effects have been shown to be a determining factor in regioselectivity. nih.govresearchgate.netnih.gov
Yields: The yield of N-alkylation reactions can be influenced by the steric hindrance of the substituent. While some studies on related systems report that steric hindrance primarily reduces the reaction rate without significantly altering the final yield, other investigations show that yields can be lower for bulkier substituents. mdpi.com For instance, in the synthesis of 4-alkyl-4H-1,2,4-triazoles, higher yields were generally obtained with smaller alkyl groups (ethyl, propyl) compared to larger ones (butyl, hexyl). mdpi.com Therefore, the synthesis of this compound might require optimized conditions to achieve high yields due to the moderate steric bulk of the substituent.
Theoretical Models for Predicting Substituent Effects
Computational chemistry provides powerful tools for predicting how N-substitution affects the properties of 1,2,4-triazoles, offering insights that can guide rational design and synthesis. researchgate.net Density Functional Theory (DFT) is a widely used method for this purpose. nih.govuzhnu.edu.uaresearchgate.net
Electronic Structure Analysis: For this compound, DFT calculations can be used to model several key properties:
Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron distribution across the molecule, highlighting the electron-rich nitrogen atoms of the triazole ring, which are potential sites for electrophilic attack and hydrogen bonding. researchgate.net
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO calculations can provide detailed information about charge distribution, revealing the partial charges on each atom and quantifying the electron-donating effect of the (oxan-4-yl)methyl substituent.
These theoretical models allow researchers to understand the electronic consequences of substitution before undertaking experimental synthesis, saving time and resources. nih.govnih.gov They can also be used to explain experimental observations, such as the regioselectivity of alkylation, by calculating the relative energies of different isomeric products and transition states. uzhnu.edu.ua
| Theoretical Model | Predicted Property / Application | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry and conformational analysis. | Predicts the most stable 3D structure of the molecule. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (negative) and electron-poor (positive) regions. | Identifies sites for hydrogen bonding and electrophilic attack. researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Calculates HOMO-LUMO energy gap. | Correlates with chemical reactivity and kinetic stability. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Determines atomic charges and orbital interactions. | Quantifies the electronic effect of the N-substituent on the triazole ring. |
Future Research Directions and Open Challenges
Development of Highly Efficient and Sustainable Synthetic Routes for N-Alkylated 1,2,4-Triazoles
The synthesis of N-alkylated 1,2,4-triazoles is a mature field, yet the pursuit of more efficient, sustainable, and cost-effective methods remains a significant challenge. nih.gov Traditional methods for the N-alkylation of 1,2,4-triazoles often involve the use of alkyl halides and a variety of bases, which can lead to the formation of both N1 and N4-alkylated isomers. nih.gov Achieving high regioselectivity, particularly for the N1-isomer as in 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole, is a key objective.
Future research will likely focus on several key areas to enhance synthetic efficiency and sustainability:
Catalytic Approaches: The development of novel catalytic systems that can promote the regioselective N-alkylation of 1,2,4-triazoles under mild conditions is a primary goal. This includes exploring transition-metal catalysts and organocatalysts that can offer high yields and selectivity while minimizing waste.
Green Solvents and Reagents: A shift towards the use of environmentally benign solvents, such as water or ionic liquids, and less hazardous alkylating agents will be crucial. rsc.org For instance, the use of biomass-derived solvents like tetrahydropyran (B127337) (THP) itself is gaining traction as a green alternative. wikipedia.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and product consistency. researchgate.netntu.edu.sg Implementing flow methodologies for the synthesis of this compound could lead to more efficient and automated production.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including 1,2,4-triazole (B32235) derivatives. nih.govorganic-chemistry.org Further exploration of microwave-assisted protocols for the N-alkylation with the oxanylmethyl group could provide rapid and efficient synthetic routes.
| Synthetic Strategy | Key Advantages | Representative Research Areas |
| Catalytic N-Alkylation | High regioselectivity, mild reaction conditions, reduced waste. | Development of novel transition-metal and organocatalysts. |
| Green Chemistry Approaches | Use of environmentally friendly solvents and reagents, improved safety profile. | Reactions in water, ionic liquids, or bio-derived solvents. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. researchgate.netntu.edu.sg | Miniaturized and automated synthesis platforms. |
| Microwave-Assisted Reactions | Rapid reaction times, increased yields. nih.govorganic-chemistry.org | Optimization of microwave parameters for specific alkylations. |
Exploration of Novel Reactivity Patterns and Derivatization Strategies of the Oxanylmethyl Moiety
The oxanylmethyl substituent in this compound offers a rich playground for chemical modifications, allowing for the fine-tuning of the compound's properties. While the 1,2,4-triazole ring is relatively stable, the oxane ring presents several avenues for derivatization.
Future research in this area should focus on:
C-H Functionalization: Direct functionalization of the C-H bonds of the oxane ring is a powerful and atom-economical strategy to introduce new functional groups. nih.gov Developing selective methods for C-H activation at specific positions on the tetrahydropyran ring would open up new avenues for creating diverse derivatives. For instance, selective functionalization at the C4 position, remote from the oxygen atom, could be a target. organic-chemistry.orgresearchgate.net
Ring-Opening Reactions: Although the tetrahydropyran ring is generally stable, under certain conditions, it can undergo ring-opening reactions. nih.govunacademy.com Exploring controlled ring-opening of the oxane moiety could lead to the synthesis of novel acyclic derivatives with potentially interesting biological or material properties. The cleavage of the C-O bond in ethers typically requires harsh conditions, but catalytic methods could offer milder alternatives. wikipedia.org
Derivatization via Existing Functional Groups: If the oxane ring itself is substituted, these functional groups can be used as handles for further derivatization. For example, the presence of a hydroxyl or carboxyl group on the oxane ring would allow for esterification, amidation, or other standard transformations. The synthesis of substituted tetrahydropyran-4-ones provides a versatile starting point for such derivatizations. ntu.edu.sg
| Derivatization Strategy | Potential Outcomes | Key Challenges |
| C-H Functionalization | Introduction of new functional groups, creation of diverse molecular libraries. | Achieving high regioselectivity and stereoselectivity. |
| Ring-Opening Reactions | Synthesis of novel acyclic derivatives with unique properties. | Controlling the reaction conditions to avoid undesired side products. |
| Modification of Substituents | Fine-tuning of physicochemical and biological properties. | Availability of suitably functionalized oxane precursors. |
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, advanced computational modeling can provide valuable insights and guide experimental efforts.
Key areas for future computational research include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. unacademy.com This can help in understanding the regioselectivity of reactions, predicting the most stable conformations, and interpreting experimental data. For instance, DFT can be used to calculate reactivity descriptors like Fukui indices to predict sites of nucleophilic or electrophilic attack. unacademy.com
Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can be used to predict the binding modes of 1,2,4-triazole derivatives to biological targets. researchgate.net Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the dynamic behavior of the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of compounds and their biological activity or material properties. wikipedia.org This can be used to predict the properties of new, unsynthesized derivatives and to prioritize synthetic targets.
| Computational Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Electronic structure, reactivity prediction, spectroscopic analysis. unacademy.com | Understanding reaction mechanisms, predicting stable conformers. |
| Molecular Docking and Dynamics | Drug design, understanding biological interactions. | Predicting binding affinities and modes, assessing complex stability. |
| QSAR Modeling | Predictive design of new compounds with desired properties. wikipedia.org | Identifying key structural features for activity or performance. |
Expansion into Emerging Materials Science Applications
The unique electronic properties of the 1,2,4-triazole ring, such as its electron-deficient nature, make it an attractive building block for various materials. nih.govacs.org The incorporation of the flexible and saturated oxanylmethyl group can influence the physical properties of these materials, such as solubility, processability, and morphology.
Future research in materials science could explore:
Organic Light-Emitting Diodes (OLEDs): 1,2,4-Triazole derivatives have shown promise as electron-transport and hole-blocking materials in OLEDs. nih.govacs.org The synthesis and characterization of polymers or dendrimers incorporating the this compound unit could lead to new materials for efficient light-emitting devices.
Corrosion Inhibitors: Triazole derivatives are known to be effective corrosion inhibitors for various metals. researchgate.net The oxanylmethyl group could enhance the solubility and adsorption of these inhibitors on metal surfaces, leading to improved performance.
Ionic Liquids: The quaternization of the 1,2,4-triazole ring can lead to the formation of ionic liquids. researchgate.net The nature of the N-alkyl substituent significantly influences the physical properties of these ionic liquids. The oxanylmethyl group could impart unique properties to these materials.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the 1,2,4-triazole ring can act as coordination sites for metal ions, leading to the formation of MOFs. acs.org The oxanylmethyl group could serve as a flexible linker, influencing the porosity and guest-binding properties of the resulting frameworks.
Integration of High-Throughput Experimentation and Data Science in Triazole Research
To accelerate the discovery and optimization of new 1,2,4-triazole derivatives with desired properties, the integration of high-throughput experimentation (HTE) and data science will be crucial.
High-Throughput Synthesis and Screening: HTE platforms can be used to rapidly synthesize and screen large libraries of this compound derivatives with various substituents on the oxane ring. researchgate.net This can significantly speed up the process of identifying lead compounds for specific applications.
Machine Learning and Artificial Intelligence: The data generated from HTE, as well as from computational studies, can be used to train machine learning models. These models can then be used to predict the properties of new compounds, optimize reaction conditions, and even propose novel molecular structures with desired characteristics.
The continued exploration of this compound and its analogues, guided by these future research directions, holds significant promise for advancing the fields of synthetic chemistry, materials science, and beyond. Overcoming the associated challenges will require a multidisciplinary approach, combining innovative synthetic strategies, advanced computational tools, and high-throughput methodologies.
Q & A
Q. How can researchers optimize the synthesis of 1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole to improve yield and purity?
- Methodological Answer : Synthesis optimization involves two critical steps: (1) hydroxymethylation of 1H-1,2,4-triazole using paraformaldehyde in the presence of a catalyst (e.g., HCl), and (2) subsequent reaction with oxan-4-ylmethyl chloride. Key parameters include temperature control (60–80°C for hydroxymethylation), solvent selection (ethanol or THF), and stoichiometric ratios (1:1.2 molar ratio of triazole to paraformaldehyde). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, toluene/dioxane eluent) enhances purity. Yield improvements (up to 72–81%) are achievable by optimizing reaction time and catalyst loading .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR and IR spectroscopy is essential.
- ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm triazole protons, while δ 3.4–4.0 ppm signals correspond to oxan-4-ylmethyl groups.
- IR : Absorbance bands near 3100 cm⁻¹ (C-H stretching in triazole) and 1100 cm⁻¹ (C-O-C ether linkage) validate functional groups.
- Mass spectrometry (HRMS) provides molecular weight confirmation (e.g., [M+H]+ at m/z 196.12). Elemental analysis (C, H, N) further verifies purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular geometry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise structural determination. Key steps:
- Grow high-quality crystals via slow evaporation (e.g., acetonitrile/water).
- Collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refine anisotropic displacement parameters and resolve rotational disorder (e.g., sulfate groups in cadmium complexes).
Structural parameters (bond lengths, angles) are validated against density functional theory (DFT) calculations. Example: Distorted octahedral geometry observed in cadmium sulfate complexes with triazole ligands .
Q. What methodologies are used to evaluate the antimicrobial efficacy of 1,2,4-triazole derivatives?
- Methodological Answer : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).
- Procedure : Dilute compounds in Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi), inoculate with 1–5 × 10⁵ CFU/mL, and incubate at 37°C for 18–24 hours.
- Data interpretation : MIC ≤ 16 µg/mL indicates potent activity. Derivatives with electron-withdrawing substituents (e.g., -CF₃, -Cl) show enhanced efficacy due to increased membrane permeability .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in substituent effects, assay conditions, or strain specificity. Mitigation strategies:
- Standardize protocols : Use common reference strains (e.g., ATCC 25922 for E. coli) and identical solvent controls (DMSO ≤1% v/v).
- Structure-activity relationship (SAR) analysis : Compare logP, polar surface area, and hydrogen-bonding capacity. For example, oxan-4-ylmethyl groups may reduce cytotoxicity compared to benzyl substituents.
- Replicate studies : Cross-validate results in independent labs using blinded samples .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties:
Q. How do solvent systems influence the solvatochromic properties of triazole derivatives?
- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO, hexane) reveals solvatochromic shifts.
- Procedure : Prepare 10⁻⁴ M solutions, measure λmax, and correlate with solvent polarity parameters (ET30 scale).
- Example : Bathochromic shifts (Δλ ~15 nm) in polar aprotic solvents indicate intramolecular charge transfer (ICT) between the triazole and oxan-4-ylmethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
